5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid)
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Overview
Description
5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) is an organic compound characterized by its complex structure, which includes a diazene linkage and multiple carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) typically involves the coupling of benzene derivatives with diazene compounds under controlled conditions. One common method involves the reaction of phenylhydrazine with isophthalic acid derivatives in the presence of an oxidizing agent such as sodium nitrite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) involves its interaction with molecular targets through its diazene linkage and carboxylic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Diazene-1,2-diyl)bis(2-hydroxybenzoic acid): Similar structure but with hydroxyl groups instead of carboxylic acids.
6,6’-(Diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide): A high-energy compound with nitro groups.
Uniqueness
5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) is unique due to its multiple carboxylic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and solubility in aqueous environments .
Properties
Molecular Formula |
C18H10N2O12 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-[(3,4,5-tricarboxyphenyl)diazenyl]benzene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H10N2O12/c21-13(22)7-1-5(2-8(14(23)24)11(7)17(29)30)19-20-6-3-9(15(25)26)12(18(31)32)10(4-6)16(27)28/h1-4H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
YXGKLIWJRSIYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N=NC2=CC(=C(C(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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